Acetyl hexapeptide-37

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

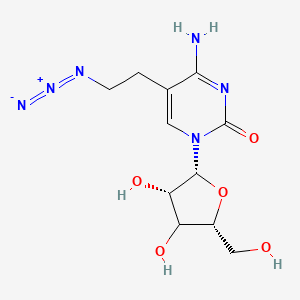

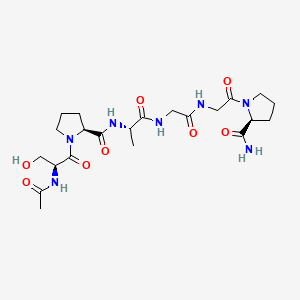

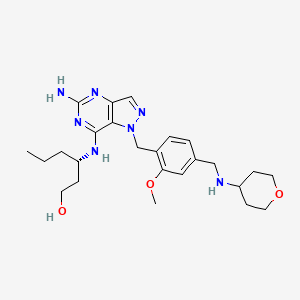

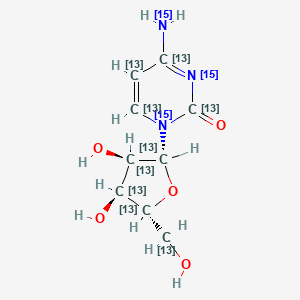

Acetyl hexapeptide-37, also known by the trade name Diffuporine™, is a synthetic peptide composed of the amino acids alanine, proline, serine, and glycine. It is primarily used in cosmetic formulations for its anti-aging and skin hydration properties. This peptide enhances the expression of aquaporin-3, a protein involved in water transport through skin layers, thereby improving skin hydration and overall appearance .

準備方法

Synthetic Routes and Reaction Conditions: Acetyl hexapeptide-37 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: in the desired sequence (Ac-L-Ser-L-Pro-L-Ala-Gly-Gly-L-Pro-NH2).

Deprotection and cleavage: of the peptide from the resin.

Purification: of the peptide using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by rigorous purification processes to ensure high purity and quality. The peptide is then formulated into cosmetic products under controlled conditions to maintain its stability and efficacy .

化学反応の分析

Types of Reactions: Acetyl hexapeptide-37 primarily undergoes peptide bond formation during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Reagents: Protected amino acids, coupling agents (e.g., HBTU, DIC), deprotecting agents (e.g., TFA).

Conditions: Mild temperatures, inert atmosphere (e.g., nitrogen), and controlled pH.

Major Products: The major product of the synthesis is the desired peptide sequence (Ac-L-Ser-L-Pro-L-Ala-Gly-Gly-L-Pro-NH2), which is then acetylated to form this compound .

科学的研究の応用

Acetyl hexapeptide-37 has a wide range of applications in scientific research, particularly in the fields of:

Cosmetic Science: Used in anti-aging and moisturizing products to improve skin hydration, firmness, and elasticity

Biology: Studied for its role in enhancing aquaporin-3 expression and its effects on cellular hydration and viability

Industry: Utilized in the formulation of high-end skincare products and cosmeceuticals

作用機序

Acetyl hexapeptide-37 exerts its effects by enhancing the expression of aquaporin-3 (AQP3), a membrane protein involved in water transport through skin layers. Increased AQP3 levels improve water flux from the basal layer of the epidermis to the stratum corneum, leading to better skin hydration. Additionally, the peptide stimulates dermal fibroblasts, boosting collagen type 1 production, which enhances skin smoothness, firmness, and elasticity .

類似化合物との比較

Acetyl hexapeptide-8 (Argireline): Known for its anti-wrinkle properties by inhibiting neurotransmitter release.

Acetyl tetrapeptide-9 (Dermican): Stimulates collagen type I and lumican synthesis.

Acetyl tetrapeptide-11 (Syniorage): Promotes keratinocyte cell growth and syndecan-1 synthesis.

Uniqueness: Acetyl hexapeptide-37 is unique in its ability to enhance AQP3 expression, which directly improves skin hydration and barrier function. This sets it apart from other peptides that primarily focus on collagen synthesis or neurotransmitter inhibition .

特性

分子式 |

C22H35N7O8 |

|---|---|

分子量 |

525.6 g/mol |

IUPAC名 |

(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C22H35N7O8/c1-12(26-21(36)16-6-4-8-29(16)22(37)14(11-30)27-13(2)31)20(35)25-9-17(32)24-10-18(33)28-7-3-5-15(28)19(23)34/h12,14-16,30H,3-11H2,1-2H3,(H2,23,34)(H,24,32)(H,25,35)(H,26,36)(H,27,31)/t12-,14-,15-,16-/m0/s1 |

InChIキー |

WZUFKRTZHLMBTG-TUUVXOQKSA-N |

異性体SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)C |

正規SMILES |

CC(C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12388015.png)

![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)